molecular formula C19H20N4O B2385494 1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326889-99-9

1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2385494
CAS No.: 1326889-99-9
M. Wt: 320.396
InChI Key: UEGOIROQUTXAQU-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole core.

    Substitution Reactions: The introduction of the 4-ethylphenyl and 2-methylbenzyl groups can be achieved through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halogenated precursors and strong bases.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to convert certain functional groups into their corresponding reduced forms, such as converting a nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(2-methylphenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-15-8-10-17(11-9-15)23-13-18(21-22-23)19(24)20-12-16-7-5-4-6-14(16)2/h4-11,13H,3,12H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGOIROQUTXAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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